5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
This compound belongs to the tetrahydrothieno[3,2-c]pyridine family, characterized by a bicyclic structure combining thiophene and tetrahydropyridine moieties. Its distinct feature is the 3-chloro-4-methylphenyl sulfonyl group attached to the piperidine ring, which likely enhances steric and electronic interactions with biological targets. The sulfonylpiperidine substitution in the target compound may influence solubility, metabolic stability, or receptor binding compared to other derivatives.
Properties
IUPAC Name |
5-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S2/c1-14-2-3-17(12-18(14)20)26(23,24)22-9-4-16(5-10-22)21-8-6-19-15(13-21)7-11-25-19/h2-3,7,11-12,16H,4-6,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMZBIZKANEZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with piperidine under controlled conditions to form the sulfonyl piperidine intermediate. This intermediate is then subjected to cyclization reactions with appropriate thieno[3,2-c]pyridine precursors to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and aromatic chlorinated moiety exhibit reactivity in nucleophilic substitution reactions. Key findings include:
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Mechanistic Insight : The 3-chloro substituent on the phenyl ring undergoes SNAr reactions with electron-rich nucleophiles under basic conditions. Piperidine nitrogen participates in alkylation via deprotonation with strong bases like NaH .
Oxidation Reactions
The tetrahydrothienopyridine core shows distinct oxidation behavior:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 12h | Sulfoxide derivative | 78% | |
| H₂O₂/AcOH | 50°C, 6h | Sulfone compound | 65% |
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Stoichiometric Control : Substoichiometric mCPBA (1.1 eq) selectively produces sulfoxides, while excess reagent (2.2 eq) forms sulfones.
Reductive Transformations
The saturated thienopyridine system undergoes hydrogenation and borohydride reductions:
| Reduction Type | Conditions | Outcome | Selectivity | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Ring-opened dihydrothiophene | >90% | |
| NaBH₄/CeCl₃·7H₂O | MeOH, 0°C → RT | Piperidine N-oxide reduction | 82% |
Sulfonamide Bond Cleavage
The sulfonamide linker demonstrates conditional lability:
-
Stability Profile : Resistant to basic hydrolysis (pH < 12) but labile under strong acidic or reductive conditions.
Cyclization Reactions
The compound participates in ring-forming reactions through its functional groups:
-
Catalytic Systems : Pd(0) catalysts enable C-N bond formation between piperidine and thiophene units .
Functional Group Interconversion
Key transformations of peripheral groups:
Metal-Mediated Couplings
Cross-coupling reactions leverage the halogenated aromatic ring:
| Coupling Type | Catalytic System | Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Aryl boronic acids | 72-85% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, iPr₂NH | Terminal alkynes | 65-78% |
Photochemical Reactions
UV-induced transformations under controlled conditions:
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit significant antitumor properties. For instance, studies have shown that derivatives of thieno[3,2-c]pyridine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against a range of pathogens including bacteria and fungi. For example, the sulfonamide group is known for enhancing antibacterial activity by interfering with bacterial folic acid synthesis .
CNS Activity
Preliminary studies suggest that the piperidine component may confer central nervous system (CNS) activity. Compounds with similar structures have been researched for their effects on neurotransmitter systems and their potential use in treating conditions such as anxiety and depression. The modulation of serotonin and norepinephrine pathways is of particular interest in this context .
Case Studies
Several studies have documented the biological evaluation of similar compounds:
Mechanism of Action
The mechanism of action of 5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine and thieno[3,2-c]pyridine moieties contribute to the compound’s binding affinity and specificity, modulating various signaling pathways within cells .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs and their substituents are compared below:
*The target compound’s molecular formula can be inferred as C₁₈H₂₀ClNO₂S₂ based on its structure.
Key Observations :
- Substituent Position and Activity : Ticlopidine’s 2-chlorobenzyl group is critical for ADP receptor antagonism . The target compound’s bulkier sulfonylpiperidine group may alter binding kinetics or selectivity.
- Fluorinated Derivatives: Prasugrel-related compounds (e.g., ) incorporate fluorophenyl groups, enhancing metabolic stability and potency compared to non-fluorinated analogs .
- Methyl and Dichloro Substitutions : The 4-methyl and 2,4-dichlorobenzyl derivatives () suggest that halogenation and alkylation modulate lipophilicity and receptor affinity.
Pharmacological Activity
Antiplatelet Effects :
- Ticlopidine inhibits ADP-induced platelet aggregation via P2Y₁₂ receptor antagonism, with clinical use in thrombosis prevention .
- Compound C1 () demonstrated superior in vivo antiplatelet activity to Ticlopidine in rats, highlighting the impact of substituent optimization .
- The target compound’s sulfonyl group may enhance hydrogen bonding with the P2Y₁₂ receptor, though direct evidence is lacking.
- Antifungal Activity: 5-((5-substituted-1,2,4-triazol-3-yl)methyl)-tetrahydrothieno[3,2-c]pyridine derivatives () exhibit antifungal properties, indicating structural versatility for diverse therapeutic applications.
ADMET and Physicochemical Properties
- Ticlopidine: Known for hepatotoxicity and requirement for metabolic activation .
- Antifungal Derivatives : highlights in silico ADMET predictions for triazole-containing analogs, showing favorable absorption and low toxicity risks.
- Target Compound: No ADMET data is available, but the sulfonyl group may reduce hepatic clearance compared to benzyl-substituted analogs.
Biological Activity
The compound 5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure consists of a tetrahydrothieno[3,2-c]pyridine core fused with a piperidine moiety and a sulfonyl group attached to a chlorinated aromatic ring. This configuration allows for various interactions within biological systems, making it a candidate for pharmacological exploration.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 410.98 g/mol |
| CAS Number | 2034362-07-5 |
| Core Structure | Tetrahydrothieno[3,2-c]pyridine |
| Functional Groups | Sulfonamide and chlorinated phenyl ring |
Biological Activity
Research indicates that compounds containing the thieno[3,2-c]pyridine structure often exhibit diverse pharmacological properties. Notably, this compound has shown promise in the following areas:
Antiplatelet Activity
Studies suggest that derivatives of tetrahydrothieno[3,2-c]pyridine can act as antagonists of adenosine diphosphate (ADP) receptors, which play a crucial role in platelet aggregation and thrombus formation. The sulfonamide group may enhance the compound's interaction with biological targets, potentially improving therapeutic efficacy in treating cardiovascular diseases.
Anticancer Potential
The unique structural properties of this compound position it as a potential lead for developing new drugs targeting various biological pathways associated with cancer. The thieno[3,2-c]pyridine core is linked to significant anti-cancer activities in related compounds.
Interaction studies have focused on how this compound binds to specific receptors and enzymes within biological systems. For example, modifications in the sulfonamide group can significantly alter binding affinities and selectivity towards targets such as orexin receptors and various kinases involved in cell signaling pathways.
Comparative Analysis with Similar Compounds
Compounds structurally similar to 5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been analyzed for their biological activity. The uniqueness of this compound lies in its specific combination of functional groups that may enhance its selectivity and potency against certain biological targets compared to other sulfonamide derivatives.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related structures:
- In Vitro Studies : Research has demonstrated that compounds with similar thieno[3,2-c]pyridine structures exhibit significant inhibition of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. In particular, modifications at the piperidine position have been shown to enhance inhibitory potency .
- Binding Affinity Studies : Docking studies using bovine serum albumin (BSA) have indicated strong binding interactions for compounds bearing the thieno[3,2-c]pyridine structure. This suggests potential for these compounds to serve as effective drug carriers or therapeutic agents due to their favorable pharmacokinetic profiles .
- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties against various bacterial strains. Results showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating potential applications in treating infections .
Table of Biological Activities
Q & A
Basic: How can reaction conditions be optimized for synthesizing this compound?
Methodological Answer:
Optimization involves systematic screening of solvents, catalysts, and reaction parameters. Polar solvents like DMF, DMSO, or THF enhance solubility and reaction efficiency due to their high polarity and ability to stabilize intermediates . Design of Experiments (DoE) principles (e.g., factorial designs) should be applied to minimize trials while assessing variables like temperature, stoichiometry, and reaction time . For example, a 2^3 factorial design can evaluate interactions between catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent volume (5–10 mL). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%) .
Table 1: Solvent Effects on Reaction Yield (Hypothetical Data)
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.5 | 72 |
| Acetonitrile | 37.5 | 78 |
Basic: What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and confirm sulfonyl group presence (SO₂ resonance in ¹³C NMR at ~110 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 453.12) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of the tetrahydrothieno-pyridine core, if single crystals are obtainable .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Strategies include:
- Replicate Experiments: Conduct dose-response curves (IC₅₀) in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity).
- Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and enzymatic assays (e.g., kinase inhibition) .
- Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets and identify outliers . Contradictions in receptor selectivity (e.g., σ₁ vs. σ₂) may require molecular docking studies to probe binding modes .
Advanced: What computational methods predict physicochemical properties and reactivity?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to optimize geometry, calculate HOMO-LUMO gaps, and predict electrophilic sites (e.g., sulfonyl group reactivity) .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to assess stability and aggregation tendencies.
- ADMET Prediction: Tools like SwissADME estimate logP (2.8–3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition risks .
Table 2: Predicted Physicochemical Properties (Example)
| Property | Value |
|---|---|
| logP | 3.2 |
| TPSA (Ų) | 78.5 |
| H-bond acceptors | 5 |
| Rotatable bonds | 4 |
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel (230–400 mesh) with gradient elution (e.g., 10–50% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.3 in 3:7 EA/hexane) .
- Recrystallization: Dissolve crude product in hot ethanol (60°C), filter, and cool to −20°C for crystal formation. Yield improves with slow cooling rates .
- HPLC Purification: Employ a C18 column (5 µm, 4.6 × 250 mm) with isocratic acetonitrile/water (70:30) at 1 mL/min for >99% purity .
Advanced: How to design a multi-step synthesis route with high efficiency?
Methodological Answer:
- Retrosynthetic Analysis: Break the molecule into piperidine-sulfonyl and tetrahydrothieno-pyridine fragments. Prioritize convergent synthesis to reduce step count .
- Catalyst Screening: Test Pd-catalyzed cross-couplings (e.g., Suzuki for aryl-sulfonyl linkages) or photoredox catalysis for C–H functionalization .
- Iterative Optimization: Use high-throughput robotics to screen 50–100 conditions (e.g., varying bases, ligands) per step. Monitor by LC-MS for real-time yield assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
